molecular formula C21H21FN4O3S B11433387 Ethyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate

Ethyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate

Cat. No.: B11433387
M. Wt: 428.5 g/mol
InChI Key: XKOIFZZLVAAZPZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring, a benzyl group, and a fluorophenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the triazole intermediate.

    Attachment of the Fluorophenyl Group: This can be done through an amide coupling reaction using a fluorophenyl carboxylic acid derivative.

    Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

Ethyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

  • Ethyl 2-[(4-benzyl-5-{[(2-chlorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate
  • Ethyl 2-[(4-benzyl-5-{[(2-bromophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate
  • Ethyl 2-[(4-benzyl-5-{[(2-iodophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate

Uniqueness: The presence of the fluorophenyl group in Ethyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C21H21FN4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C21H21FN4O3S/c1-2-29-19(27)14-30-21-25-24-18(26(21)13-15-8-4-3-5-9-15)12-23-20(28)16-10-6-7-11-17(16)22/h3-11H,2,12-14H2,1H3,(H,23,28)

InChI Key

XKOIFZZLVAAZPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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